molecular formula C17H22FN3O2S B7050431 2-Fluoro-3-[(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methyl]benzonitrile

2-Fluoro-3-[(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methyl]benzonitrile

Cat. No.: B7050431
M. Wt: 351.4 g/mol
InChI Key: PEERMKBZLXGIGI-UHFFFAOYSA-N
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Description

2-Fluoro-3-[(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methyl]benzonitrile is a complex organic compound that features a fluorinated benzene ring, a nitrile group, and a sulfonylated piperidine-pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-[(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common approach includes:

    Formation of the Fluorinated Benzene Ring: This can be achieved through electrophilic fluorination of a suitable benzene derivative.

    Introduction of the Nitrile Group: This step often involves a nucleophilic substitution reaction where a suitable leaving group on the benzene ring is replaced by a nitrile group.

    Sulfonylation of Piperidine: The piperidine ring is sulfonylated using a sulfonyl chloride reagent under basic conditions.

    Coupling with Pyrrolidine: The sulfonylated piperidine is then coupled with pyrrolidine through a nucleophilic substitution reaction.

    Final Coupling: The fluorinated benzonitrile is coupled with the sulfonylated piperidine-pyrrolidine moiety under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-[(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-[(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methyl]benzonitrile would depend on its specific target. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and nitrile group can enhance binding affinity and selectivity, while the sulfonylated piperidine-pyrrolidine moiety can provide additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-[(4-morpholin-1-ylsulfonylpiperidin-1-yl)methyl]benzonitrile
  • 2-Fluoro-3-[(4-pyrrolidin-1-ylsulfonylmorpholin-1-yl)methyl]benzonitrile

Uniqueness

2-Fluoro-3-[(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methyl]benzonitrile is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the sulfonylated piperidine-pyrrolidine moiety can provide additional pharmacokinetic benefits.

Properties

IUPAC Name

2-fluoro-3-[(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2S/c18-17-14(12-19)4-3-5-15(17)13-20-10-6-16(7-11-20)24(22,23)21-8-1-2-9-21/h3-5,16H,1-2,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEERMKBZLXGIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2CCN(CC2)CC3=C(C(=CC=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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